Product packaging for D-Homophenylalanine(Cat. No.:CAS No. 82795-51-5)

D-Homophenylalanine

Cat. No.: B556025
CAS No.: 82795-51-5
M. Wt: 179.22 g/mol
InChI Key: JTTHKOPSMAVJFE-SECBINFHSA-N
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Description

Overview of D-Homophenylalanine as a Non-Proteinogenic Amino Acid Analog

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids that are genetically coded for in the synthesis of proteins. nih.govacs.org It is an analog of the essential amino acid L-phenylalanine, featuring a key structural modification: an additional methylene (B1212753) group in its side chain, which extends the carbon chain to a 2-phenylethyl group instead of the benzyl (B1604629) group found in phenylalanine. smolecule.com This seemingly minor alteration imparts this compound with distinct chemical and physical properties that have made it a valuable building block in peptide synthesis and the development of peptidomimetics. guidechem.comchemimpex.com

The unique structural characteristics of this compound, particularly its chirality, allow for specific interactions within biological systems. This has made it a compound of interest in drug design and formulation, where it can be used to create modified peptides with enhanced stability or biological activity. chemimpex.comresearchandmarkets.com Researchers also utilize this compound to introduce novel properties into proteins, which can lead to advancements in enzyme stability and activity for industrial applications. chemimpex.com

PropertyValue
Chemical Formula C10H13NO2
Molecular Weight 179.22 g/mol sigmaaldrich.com
CAS Number 82795-51-5 sigmaaldrich.com
Appearance Beige or white to off-white powder guidechem.comchemicalbook.com
Melting Point >300 °C sigmaaldrich.com
Solubility Sparingly soluble in water guidechem.com

Distinction between this compound and Related Phenylalanine Derivatives (e.g., L-Homophenylalanine, DL-Homophenylalanine)

The key distinction between this compound and its related derivatives lies in their stereochemistry—the spatial arrangement of their atoms. As chiral molecules, homophenylalanine exists in two non-superimposable mirror-image forms, or enantiomers: this compound and L-Homophenylalanine. google.com DL-Homophenylalanine is a racemic mixture, meaning it contains equal amounts of both the D- and L-enantiomers. cymitquimica.com

The "D" and "L" designations refer to the configuration of the amino group on the alpha-carbon. In this compound, the amino group is on the right side in a Fischer projection, whereas in L-Homophenylalanine, it is on the left. google.com This difference in stereochemistry is crucial, as it often dictates the biological activity of the molecule. While L-Homophenylalanine is a key component in several pharmaceutical drugs, particularly angiotensin-converting enzyme (ACE) inhibitors, this compound has been explored for its potential in creating peptides with different therapeutic properties, such as inhibiting certain proteases. asm.orgresearchgate.netresearchgate.net

The separation of these enantiomers is a critical process in both research and pharmaceutical production, often achieved through techniques like chiral chromatography. google.comnih.govresearchgate.net

CompoundDescriptionKey Characteristics
This compound The D-enantiomer of homophenylalanine. sigmaaldrich.comLess biologically active in some systems compared to the L-form, but has unique applications in peptide synthesis. smolecule.comresearchgate.net
L-Homophenylalanine The L-enantiomer of homophenylalanine. smolecule.comA crucial building block for several ACE inhibitors. smolecule.comasm.orgresearchgate.net
DL-Homophenylalanine A racemic mixture containing equal parts D- and L-Homophenylalanine. cymitquimica.comOften used in research as a starting material for the separation of the individual enantiomers. cymitquimica.com

Historical Context and Emergence in Academic Research

The study of non-proteinogenic amino acids like homophenylalanine has been driven by the desire to create novel peptides and proteins with enhanced or altered functions. nih.gov While L-Homophenylalanine gained significant attention for its role in the development of ACE inhibitors, the exploration of this compound in academic research has been more recent. researchgate.netresearchgate.net

Early research focused on the synthesis and resolution of homophenylalanine enantiomers. google.comacs.org Over time, scientists began to investigate the incorporation of this compound into peptide chains to study the effects on their structure and function. mdpi.com These studies have been instrumental in understanding how the introduction of a non-standard amino acid can influence the biological activity and stability of a peptide. chemimpex.com The development of advanced analytical techniques, such as capillary electrophoresis, has further enabled the precise analysis and separation of these chiral compounds, facilitating more in-depth research. researchgate.netnih.gov The use of this compound has expanded into various fields, including the study of metabolic pathways and the development of flavor enhancers. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B556025 D-Homophenylalanine CAS No. 82795-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82795-51-5
Record name Homophenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082795515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-amino-4-phenylbutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HOMOPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Analytical and Characterization Research of D Homophenylalanine

Spectroscopic Characterization (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of D-Homophenylalanine. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy: Proton NMR spectra of this compound and its derivatives reveal characteristic signals corresponding to the different protons in the molecule. For the methyl ester hydrochloride derivative of this compound (H-D-HPhe-OMe.HCl) in DMSO-d₆, the following chemical shifts (δ) have been reported:

Future Directions and Emerging Research Areas

Advances in Continuous Chemical Processing and Enzymatic Catalysis for D-Homophenylalanine Production

The production of this compound is undergoing a significant transformation, driven by innovations in chemical and biocatalytic processes. researchandmarkets.com Traditional batch processing methods are gradually being replaced by more efficient and sustainable approaches.

Continuous Chemical Processing: Continuous flow chemistry is emerging as a powerful tool for the synthesis of chiral molecules like this compound. nih.gov This technology offers several advantages over traditional batch methods, including improved safety, scalability, and process control. nih.gov Continuous flow reactors, such as agitated tube reactors, are being developed to handle multiphase systems, which are common in chiral amine synthesis. researchgate.net These systems can theoretically achieve a 100% yield of a single enantiomer through processes like continuous diastereomeric crystallisation/racemisation. researchgate.net The use of 3D-printed custom-made flow reactors has also been explored for asymmetric reactions, demonstrating the potential for precise control over reaction conditions. nih.gov

Enzymatic Catalysis: Biocatalysis is gaining significant traction as a green and highly selective method for producing pharmaceutical intermediates, including this compound. bohrium.comopenaccessjournals.com Enzymes offer unparalleled selectivity and efficiency in synthesizing complex chiral compounds. acs.org Advances in recombinant DNA technology and protein engineering are expanding the toolbox of available biocatalysts, allowing for the development of enzymes tailored for specific industrial processes. openaccessjournals.comacs.org

Recent research has focused on the discovery and engineering of enzymes for the asymmetric synthesis of D-phenylalanines. acs.org Key enzyme classes being explored include:

D-amino acid dehydrogenases (DAADHs): These enzymes catalyze the reductive amination of α-keto acids to produce D-amino acids. acs.orgmdpi.com Protein engineering efforts have focused on improving their thermostability and substrate specificity. acs.org

D-amino acid transaminases (DAATs): These enzymes are also utilized in the asymmetric synthesis of D-phenylalanines. acs.org

Phenylalanine ammonia-lyases (PALs): PALs have been used in multi-enzymatic cascade reactions to produce D-phenylalanine derivatives with high yields and enantiomeric excess. mdpi.com

The immobilization of enzymes on solid supports is another key area of development, enhancing their stability and enabling their use in continuous flow reactors. uva.nlcapes.gov.br This approach combines the benefits of biocatalysis with the efficiency of continuous processing.

Expansion in Personalized Medicine Applications

The unique properties of this compound make it a valuable component in the expanding field of personalized medicine. giiresearch.com Its ability to be incorporated into peptides and other bioactive molecules allows for the customization of treatments to meet individual patient needs. giiresearch.com

This compound and its derivatives are utilized in the synthesis of peptide-based drugs, where they can enhance pharmacological properties. giiresearch.comthermofisher.com The incorporation of non-canonical amino acids like this compound can improve the stability and bioactivity of these therapeutic peptides. researchandmarkets.com In the context of personalized medicine, this allows for the design of drugs with tailored efficacy and reduced side effects for specific patient populations.

The development of immunosuppressive agents is one area where this compound has shown promise. mdpi.com Modifications of existing peptides with this compound have resulted in compounds with enhanced anti-proliferative and anti-inflammatory properties. mdpi.com This opens up possibilities for creating personalized immunosuppressive therapies for autoimmune diseases and organ transplantation.

Furthermore, this compound is used in the development of diagnostic reagents and in biomarker discovery, which are crucial components of personalized medicine. researchandmarkets.comgiiresearch.com

Integration of Digital Tracking and Real-Time Quality Control in this compound Production

To meet the stringent quality standards of the pharmaceutical and other high-tech industries, the production of this compound is increasingly incorporating digital technologies for tracking and quality control. researchandmarkets.com This integration is redefining operational excellence by ensuring transparency, consistency, and compliance. researchandmarkets.com

Real-time monitoring of production processes allows for immediate adjustments, minimizing batch-to-batch variability and ensuring consistent product quality. researchandmarkets.com This is particularly important for a compound like this compound, where purity and stereoisomeric integrity are critical for its applications in pharmaceuticals and personalized medicine. researchandmarkets.com

Digital tracking of batch production provides a comprehensive and auditable record of the entire manufacturing process, from raw materials to the final product. researchandmarkets.com This level of traceability is essential for regulatory compliance and for building trust with end-users. researchandmarkets.com The adoption of these digital tools helps manufacturers to balance the need for rapid production with the strict requirements for quality and safety. researchandmarkets.com

Sustainable Biocatalytic Synthesis

The demand for greener and more sustainable manufacturing processes is a major driver of innovation in the chemical industry. researchgate.net Biocatalytic synthesis of this compound offers a promising alternative to traditional chemical methods, which often involve harsh conditions and generate significant waste. researchgate.net

Enzymatic routes for the production of non-proteinogenic amino acids like this compound are being developed to be more environmentally friendly. nih.gov These processes typically operate under mild conditions in aqueous media, reducing energy consumption and the use of hazardous solvents. nih.gov

Key advantages of sustainable biocatalytic synthesis include:

High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, leading to the formation of the desired product with high purity and minimizing the formation of byproducts. researchgate.net

Reduced Environmental Impact: Biocatalytic processes are generally considered "greener" than their chemical counterparts. bohrium.comresearchgate.net

Improved Efficiency: Advances in enzyme engineering and process optimization are leading to higher yields and productivities. researchgate.net

Researchers are exploring various enzymatic strategies, including the use of whole-cell biocatalysts and multi-enzyme cascade reactions, to further enhance the sustainability and economic viability of this compound production. researchgate.netnih.gov The development of efficient biocatalytic routes is crucial for meeting the growing demand for this important chiral building block in a sustainable manner. researchgate.net

Q & A

Q. Answer :

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to separate enantiomers .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm molecular structure; NOESY detects stereochemical configuration .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C10_{10}H13_{13}NO2_2; MW 179.22) .

Advanced: How do researchers address low yield in gram-scale enzymatic synthesis of this compound?

Answer :
Scale-up challenges include substrate inhibition and enzyme denaturation. Mitigation strategies:

  • Fed-batch substrate addition : Maintain α-keto acid concentration below inhibitory thresholds.
  • Immobilization : Stabilize enzymes (e.g., M5 DAPDH) on epoxy resins to enhance reusability.
  • In situ product removal : Use ion-exchange resins to sequester this compound, shifting equilibrium toward synthesis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Answer :

  • PPE : Lab coats, gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Local exhaust systems to minimize airborne exposure during weighing.
  • Storage : -20°C in airtight containers; avoid prolonged light exposure .

Advanced: How can researchers design experiments to reconcile discrepancies in reported enantiomeric excess (ee) for this compound across different biocatalysts?

Answer :
Contradictions may stem from assay sensitivity or substrate purity. A systematic approach:

  • Standardize assays : Use identical chiral columns and mobile phases for HPLC comparisons.
  • Control experiments : Verify substrate purity via 1H^1H-NMR and spiking with authentic standards.
  • Cross-validate biocatalysts : Test multiple enzyme systems (e.g., DAPDH vs. transaminases) under uniform conditions .

Advanced: What computational tools predict the suitability of this compound derivatives for pharmaceutical applications?

Q. Answer :

  • Docking studies : Simulate interactions with target proteins (e.g., Factor Xa) using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and toxicity.
  • Retrosynthetic analysis : Chematica or ASKCOS proposes feasible synthetic routes for novel derivatives .

Basic: How should researchers document synthetic procedures for this compound to ensure reproducibility?

Answer :
Follow IUPAC guidelines and journal-specific protocols (e.g., Medicinal Chemistry Research):

  • Detailed Methods : Specify enzyme source (e.g., M5 DAPDH), reaction temperature (e.g., 37°C), and pH.
  • Characterization data : Report melting points, [α]D[\alpha]_D, and spectral peaks in supplementary files.
  • Statistical rigor : Include triplicate measurements of yield and ee with standard deviations .

Advanced: What strategies optimize this compound’s enantiomeric purity in dynamic kinetic resolutions?

Q. Answer :

  • Racemization catalysts : Add pyridoxal-5′-phosphate to recycle undesired L-enantiomers.
  • Coupled enzyme systems : Combine DAPDH with a cofactor regeneration system (e.g., glucose dehydrogenase).
  • Process intensification : Use continuous-flow reactors to enhance mass transfer and reduce side reactions .

Advanced: How can this compound serve as a chiral building block in peptidomimetic drug design?

Answer :
Its rigid phenylbutyric acid backbone mimics peptide turn structures. Case study:

  • Factor Xa inhibitors : Replace P3 residues with this compound to enhance binding affinity (IC50IC_{50} < 10 nM) .
  • Synthetic steps : Solid-phase peptide synthesis (SPPS) with Fmoc protection; HPLC purification post-cleavage .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Homophenylalanine
Reactant of Route 2
D-Homophenylalanine

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